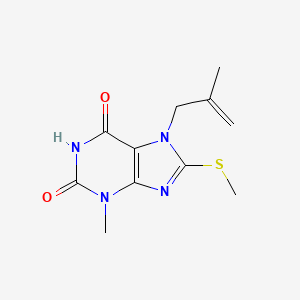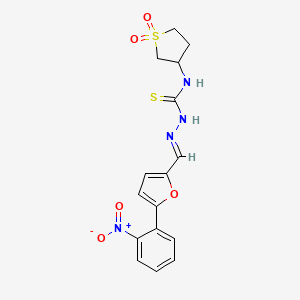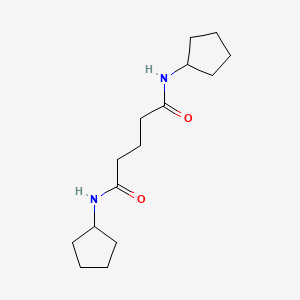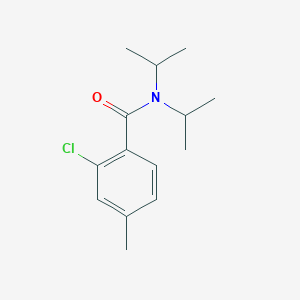
N-(5-bromo-2-pyridinyl)-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-pyridinyl)-2-quinolinamine, also known as 5-Br-PQ or BRD-5076, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a member of the quinoline family and has a molecular weight of 319.2 g/mol. The compound is a potent inhibitor of the protein kinase, TBK1, which is involved in various cellular processes such as immune response, inflammation, and autophagy.
作用機序
The mechanism of action of N-(5-bromo-2-pyridinyl)-2-quinolinamine involves the inhibition of TBK1, which is a serine/threonine protein kinase. TBK1 is involved in various cellular processes such as immune response, inflammation, and autophagy. The inhibition of TBK1 by N-(5-bromo-2-pyridinyl)-2-quinolinamine leads to the inhibition of downstream signaling pathways, including the IRF3 and NF-κB pathways.
Biochemical and Physiological Effects
N-(5-bromo-2-pyridinyl)-2-quinolinamine has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(5-bromo-2-pyridinyl)-2-quinolinamine inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to viral infection. Additionally, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In animal models, N-(5-bromo-2-pyridinyl)-2-quinolinamine has been shown to reduce inflammation in the lungs and liver.
実験室実験の利点と制限
N-(5-bromo-2-pyridinyl)-2-quinolinamine has several advantages and limitations for lab experiments. The compound is highly specific for TBK1, which makes it a valuable tool for studying the role of TBK1 in various cellular processes. Additionally, N-(5-bromo-2-pyridinyl)-2-quinolinamine has been shown to have low toxicity in vitro and in vivo. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has a short half-life in vivo, which can limit its effectiveness in animal studies.
将来の方向性
There are several future directions for the study of N-(5-bromo-2-pyridinyl)-2-quinolinamine. One potential area of research is the role of TBK1 in autophagy. TBK1 has been shown to be involved in the regulation of autophagy, and N-(5-bromo-2-pyridinyl)-2-quinolinamine could be used to study the specific role of TBK1 in this process. Additionally, the compound could be used to study the role of TBK1 in other cellular processes, such as cell proliferation and differentiation. Finally, N-(5-bromo-2-pyridinyl)-2-quinolinamine could be used as a starting point for the development of new TBK1 inhibitors with improved solubility and pharmacokinetic properties.
合成法
The synthesis method of N-(5-bromo-2-pyridinyl)-2-quinolinamine involves the reaction of 5-bromo-2-chloropyridine with 2-aminophenylquinoline in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields N-(5-bromo-2-pyridinyl)-2-quinolinamine as a white solid with high purity.
科学的研究の応用
N-(5-bromo-2-pyridinyl)-2-quinolinamine has shown potential in various scientific research applications. It has been studied for its role in regulating the immune response and inflammation. The compound has been shown to inhibit the activation of the transcription factor, IRF3, which is involved in the production of pro-inflammatory cytokines. Additionally, N-(5-bromo-2-pyridinyl)-2-quinolinamine has been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of immune response and inflammation.
特性
IUPAC Name |
N-(5-bromopyridin-2-yl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3/c15-11-6-8-13(16-9-11)18-14-7-5-10-3-1-2-4-12(10)17-14/h1-9H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGGFOICXVUDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5829331.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5829333.png)

![3-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5829340.png)



![benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5829365.png)


![N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5829385.png)

![5-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5829415.png)